molecular formula C13H14N2O3 B13864699 Ethyl 1-benzyl-5-hydroxyimidazole-4-carboxylate

Ethyl 1-benzyl-5-hydroxyimidazole-4-carboxylate

Cat. No.: B13864699
M. Wt: 246.26 g/mol
InChI Key: BTJAOJGGQHYBCL-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-hydroxyimidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzyl group at the 1-position, a hydroxy group at the 5-position, and an ethyl ester at the 4-carboxylate position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-5-hydroxyimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with glyoxal and ammonium acetate to form the imidazole ring, followed by esterification with ethyl chloroformate to introduce the ethyl ester group . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-hydroxyimidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 1-benzyl-5-oxoimidazole-4-carboxylate.

    Reduction: Formation of 1-benzyl-5-hydroxyimidazole-4-methanol.

    Substitution: Formation of 1-substituted-5-hydroxyimidazole-4-carboxylate derivatives.

Scientific Research Applications

Ethyl 1-benzyl-5-hydroxyimidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-5-hydroxyimidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the hydroxy and ester groups can form hydrogen bonds with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    1-Benzylimidazole: Lacks the hydroxy and ester groups, making it less versatile in chemical reactions.

    5-Hydroxyimidazole-4-carboxylate: Lacks the benzyl group, affecting its biological activity.

    Ethyl 1-benzylimidazole-4-carboxylate: Lacks the hydroxy group, reducing its potential for hydrogen bonding.

Uniqueness

Ethyl 1-benzyl-5-hydroxyimidazole-4-carboxylate is unique due to the presence of all three functional groups (benzyl, hydroxy, and ester), which confer a combination of chemical reactivity and biological activity not found in its simpler analogs .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 1-benzyl-5-hydroxyimidazole-4-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-2-18-13(17)11-12(16)15(9-14-11)8-10-6-4-3-5-7-10/h3-7,9,16H,2,8H2,1H3

InChI Key

BTJAOJGGQHYBCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)O

Origin of Product

United States

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